(2S,3R)-3-Aminooxolane-2-carboxylic acid;hydrochloride
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Overview
Description
(2S,3R)-3-Aminooxolane-2-carboxylic acid;hydrochloride is a chiral amino acid derivative. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and a carboxylic acid group, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Aminooxolane-2-carboxylic acid;hydrochloride typically involves the cyclization of γ-substituted amino acid derivatives. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the use of diazo compounds, ylides, and carbene intermediates for the cyclopropanation of alkenes .
Industrial Production Methods
Industrial production methods for this compound often involve the use of biocatalysts and enzymatic processes to achieve high yields and enantiomeric purity. For example, the selective hydrolysis of racemic N-protected amino acids using acylase enzymes derived from microorganisms such as Thermococcus litorolis or Aspergillus melleus .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-Aminooxolane-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include diazo compounds, ylides, carbene intermediates, and various oxidizing and reducing agents . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce alcohols or aldehydes.
Scientific Research Applications
(2S,3R)-3-Aminooxolane-2-carboxylic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of (2S,3R)-3-Aminooxolane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structural configuration and the nature of the interaction. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride
- (2S,3R)-3-Methylglutamic Acid Hydrochloride Salt
- (2S,3R)-3-Hydroxyproline Hydrochloride
Uniqueness
(2S,3R)-3-Aminooxolane-2-carboxylic acid;hydrochloride is unique due to its specific chiral configuration and the presence of both amino and carboxylic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool in asymmetric synthesis and drug development .
Properties
IUPAC Name |
(2S,3R)-3-aminooxolane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-1-2-9-4(3)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H/t3-,4+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSTUCQOEDYABE-HJXLNUONSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@@H]1N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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